7-chloro-5-(methylsulfonyl)-N-(4-phenylbutan-2-yl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-CHLORO-5-METHANESULFONYL-N-(4-PHENYLBUTAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound that belongs to the benzoxazepine class. This compound is characterized by its unique structure, which includes a chlorinated benzoxazepine core, a methanesulfonyl group, and a phenylbutan-2-yl substituent. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-CHLORO-5-METHANESULFONYL-N-(4-PHENYLBUTAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE typically involves multiple steps:
Formation of the Benzoxazepine Core: The initial step involves the construction of the benzoxazepine ring. This can be achieved through a cyclization reaction of an appropriate precursor, such as an ortho-aminophenol derivative, with a suitable electrophile.
Methanesulfonylation: The methanesulfonyl group is introduced via a sulfonylation reaction using methanesulfonyl chloride in the presence of a base such as triethylamine.
N-Alkylation: The N-(4-phenylbutan-2-yl) group is attached through an alkylation reaction, typically using an alkyl halide in the presence of a strong base like sodium hydride.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved by reacting the intermediate with an appropriate amine or ammonia under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.
Substitution: The chlorine atom at the 7-position can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methanesulfonyl group can yield sulfoxides or sulfones, while substitution of the chlorine atom can produce a variety of substituted benzoxazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology
In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, the compound may be used in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism by which 7-CHLORO-5-METHANESULFONYL-N-(4-PHENYLBUTAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its various functional groups. The methanesulfonyl group, for example, may form covalent bonds with nucleophilic residues in proteins, while the benzoxazepine core could engage in non-covalent interactions with hydrophobic pockets.
Comparison with Similar Compounds
Similar Compounds
7-Chloro-5-methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine: Lacks the N-(4-phenylbutan-2-yl) substituent.
5-Methanesulfonyl-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks the chlorine atom at the 7-position.
7-Chloro-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide: Lacks both the methanesulfonyl and N-(4-phenylbutan-2-yl) groups.
Uniqueness
The uniqueness of 7-CHLORO-5-METHANESULFONYL-N-(4-PHENYLBUTAN-2-YL)-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the methanesulfonyl group, in particular, distinguishes it from many other benzoxazepine derivatives and may contribute to its specific interactions with biological targets.
Properties
Molecular Formula |
C21H25ClN2O4S |
---|---|
Molecular Weight |
437.0 g/mol |
IUPAC Name |
7-chloro-5-methylsulfonyl-N-(4-phenylbutan-2-yl)-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-15(8-9-16-6-4-3-5-7-16)23-21(25)20-12-13-24(29(2,26)27)18-14-17(22)10-11-19(18)28-20/h3-7,10-11,14-15,20H,8-9,12-13H2,1-2H3,(H,23,25) |
InChI Key |
FETADRVIZTVBFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2CCN(C3=C(O2)C=CC(=C3)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.